molecular formula C21H13F2N3O2 B12884515 4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858118-62-4

4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No.: B12884515
CAS No.: 858118-62-4
M. Wt: 377.3 g/mol
InChI Key: KOLCGBGFNAXZPV-UHFFFAOYSA-N
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Description

4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a difluorobenzoyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives and benzamide derivatives. Examples include:

  • 3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Uniqueness

4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

858118-62-4

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

4-[3-(2,5-difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C21H13F2N3O2/c22-13-5-6-17(23)15(9-13)19(27)16-10-26-21-18(16)14(7-8-25-21)11-1-3-12(4-2-11)20(24)28/h1-10H,(H2,24,28)(H,25,26)

InChI Key

KOLCGBGFNAXZPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CNC3=NC=C2)C(=O)C4=C(C=CC(=C4)F)F)C(=O)N

Origin of Product

United States

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